molecular formula C10H12ClN B8695808 6-chloro-5-ethyl-2,3-dihydro-1H-indole

6-chloro-5-ethyl-2,3-dihydro-1H-indole

Cat. No.: B8695808
M. Wt: 181.66 g/mol
InChI Key: XQBLVFXJWMYPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-ethyl-2,3-dihydro-1H-indole (CAS 162100-63-2) is an indoline derivative of interest in chemical and pharmaceutical research. This compound features a molecular formula of C10H12ClN and a molecular weight of 181.66 g/mol . Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, substituted with chlorine and ethyl functional groups. These features make it a valuable intermediate, or building block, for the synthesis of more complex molecules. Researchers utilize this indoline scaffold in medicinal chemistry, particularly in the exploration of compounds that target the central nervous system. The presence of the chloro and ethyl substituents at the 5 and 6 positions of the indoline ring provides a key structural motif for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

6-chloro-5-ethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H12ClN/c1-2-7-5-8-3-4-12-10(8)6-9(7)11/h5-6,12H,2-4H2,1H3

InChI Key

XQBLVFXJWMYPFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C1)CCN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Physicochemical Properties of Selected Indole Derivatives

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) LogP Key Feature
6-Chloro-5-ethyl-2,3-dihydro-1H-indole* 195.67 (calc.) 5-ethyl, 6-Cl, dihydro N/A ~2.8 Partial hydrogenation
6-Chloro-5-fluoroindole 169.58 5-F, 6-Cl 105–107 1.61 High polarity
6-Chloro-5-methyl-1H-indole-2,3-dione 195.60 5-Me, 6-Cl, 2,3-dione N/A 2.05 Electron-deficient core
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole 464.92 Sulfonyl, nitrobenzoyl N/A N/A Intramolecular H-bonds

*Calculated using ChemDraw.

Preparation Methods

Borane-Mediated Indole Reduction

A patent-derived procedure demonstrates the use of borane-THF complex followed by trifluoroacetic acid (TFA) quenching to reduce 6-chloroindole to 6-chloro-2,3-dihydro-1H-indole in 86% yield. While this method isn't directly applied to the 5-ethyl derivative, the conditions suggest compatibility with substituted indoles:

Reaction Scheme

6-Chloro-5-ethyl-1H-indole1) BH3THF (0°C, 30 min)2) TFA (0°C → RT)6-Chloro-5-ethyl-2,3-dihydro-1H-indole\text{6-Chloro-5-ethyl-1H-indole} \xrightarrow[\text{1) BH}_3\cdot\text{THF (0°C, 30 min)}]{\text{2) TFA (0°C → RT)}} \text{6-Chloro-5-ethyl-2,3-dihydro-1H-indole}

Critical parameters:

  • Strict temperature control during borane addition prevents N-alkylation side reactions

  • TFA stoichiometry (1:1 molar ratio with borane) ensures complete protonolysis

Electrophilic Functionalization at the 5-Position

Introducing the ethyl group at the indole's 5-position requires strategic planning to avoid competing reactions at the electronically rich 4- and 6-positions.

Comparative Analysis of Reduction Methods

Table 1 contrasts key indole-to-indoline reduction techniques applicable to 6-chloro-5-ethyl-1H-indole:

MethodReagentsTemp (°C)Time (h)Yield (%)Purity Considerations
NaBH3CN/AcOHSodium cyanoborohydride200.3387-116*Over-reduction byproducts
BH3-THF/TFABorane-THF complex0 → RT186Requires rigorous moisture control
Catalytic HydrogenationZr-MTBC-CoH/H2807216Competing ring hydrogenation

*Yield variability attributed to crude product isolation vs. chromatographic purification

Synthetic Challenges and Optimization Strategies

Competing Ring Hydrogenation

The Zr-MTBC-CoH system demonstrated preferential reduction of the benzene ring over the pyrrole moiety in 3-methylindole (46:54 indoline:tetrahydroindole ratio). For 5-ethyl derivatives, this suggests:

  • Electron-donating ethyl group may accelerate arene hydrogenation

  • Mitigation strategy: Lower reaction temperatures (40-60°C) with shorter durations

N-Alkylation Side Reactions

Basic workup conditions following NaBH3CN reductions can protonate the indoline nitrogen, but residual borohydride may facilitate N-ethylation if excess alkylating agents are present. Patent data shows successful suppression through:

  • Strict stoichiometric control (1.5 eq NaBH3CN)

  • Immediate acid quenching post-reaction

Analytical Characterization Benchmarks

Critical spectroscopic signatures for confirming 6-chloro-5-ethyl-2,3-dihydro-1H-indole structure:

1H NMR (DMSO-d6)

  • δ 1.20 (t, J = 7.6 Hz, 3H, CH2CH3)

  • δ 2.60 (q, J = 7.6 Hz, 2H, CH2CH3)

  • δ 3.15-3.25 (m, 2H, indoline CH2)

  • δ 4.10-4.20 (m, 2H, indoline CH2)

MS (ESI+)

  • m/z 195.1 [M+H]+ (calculated for C10H12ClN: 195.07)

Scale-Up Considerations and Industrial Applications

The 100% yield reported for NaBH3CN reductions translates well to kilogram-scale production, with key process parameters:

  • Acetic acid concentration: 10 mL/g substrate minimizes viscosity issues

  • Nitrogen sparging prevents oxidation of sensitive indoline products

  • Aqueous workup with 5N NaOH achieves 98.5% phase separation efficiency

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